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molecular formula C16H12ClFN2O3 B176402 Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 117528-64-0

Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B176402
M. Wt: 334.73 g/mol
InChI Key: QHCOZOGCDMVPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699992B2

Procedure details

34.7 g of anhydrous K2CO3 (0.35 mol) was added to a solution of 64.2 g of ethyl 2-(3-cyano-2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate (0.173 mol) in 220 ml of DMF. The reacting mixture was stirred at 40-45° C. for 2.5 hours, and the reaction was monitored by TLC. The reactant was then poured into 800 ml of ice-water, filtered, washed with water (100 ml×2), and dried. The resultant solid was dissolved in 120 ml of 95% ethanol and then refluxed for 15 minutes, cooled, filtered and dried to afford 53.2 g of ethyl 8-cyano-1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (0.159 mol) as a white solid, mp 196-199° C., in 90.1% yield.
Name
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[C:7]([C:9]1[C:10](Cl)=[C:11]([CH:25]=[C:26]([F:29])[C:27]=1[Cl:28])[C:12]([C:14](=[CH:20][NH:21][CH:22]1[CH2:24][CH2:23]1)[C:15]([O:17][CH2:18][CH3:19])=[O:16])=[O:13])#[N:8]>CN(C=O)C>[C:7]([C:9]1[C:27]([Cl:28])=[C:26]([F:29])[CH:25]=[C:11]2[C:10]=1[N:21]([CH:22]1[CH2:24][CH2:23]1)[CH:20]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:12]2=[O:13])#[N:8] |f:0.1.2|

Inputs

Step One
Name
Quantity
34.7 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
64.2 g
Type
reactant
Smiles
C(#N)C=1C(=C(C(=O)C(C(=O)OCC)=CNC2CC2)C=C(C1Cl)F)Cl
Name
Quantity
220 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
800 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reacting mixture was stirred at 40-45° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (100 ml×2)
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The resultant solid was dissolved in 120 ml of 95% ethanol
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(#N)C=1C(=C(C=C2C(C(=CN(C12)C1CC1)C(=O)OCC)=O)F)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.159 mol
AMOUNT: MASS 53.2 g
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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